molecular formula C11H13NO3 B14748783 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene CAS No. 1208-78-2

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene

Cat. No.: B14748783
CAS No.: 1208-78-2
M. Wt: 207.23 g/mol
InChI Key: RAKQDPNZDWUGOD-NTMALXAHSA-N
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Description

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, featuring a methoxy group and a nitrobutenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of 1-methoxy-4-(1-propenyl)benzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitrobutenyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-nitrobenzene: Similar structure but lacks the butenyl group.

    1-methoxy-4-(1-propenyl)benzene: Similar structure but lacks the nitro group.

    Anethole: A related compound with a methoxy and propenyl group but no nitro group.

Uniqueness

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is unique due to the presence of both a methoxy group and a nitrobutenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

1208-78-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene

InChI

InChI=1S/C11H13NO3/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3/b10-8-

InChI Key

RAKQDPNZDWUGOD-NTMALXAHSA-N

Isomeric SMILES

CC/C(=C/C1=CC=C(C=C1)OC)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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